molecular formula C23H46NO7P B1241376 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine CAS No. 89576-29-4

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No. B1241376
CAS RN: 89576-29-4
M. Wt: 479.6 g/mol
InChI Key: PYVRVRFVLRNJLY-MZMPXXGTSA-N
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Description

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is a phospholipid compound with significant relevance in biochemical studies. It is a form of glycerophosphoethanolamine with specific structural and chemical properties that make it an important subject of research.

Synthesis Analysis

The synthesis of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine involves several steps, starting from precursors such as rac 1-0-octadecen-9'-ylglycerol. This process includes enzymatic reactions and reacylation methods to obtain the final product (Paltauf, 1976).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its asymmetrical mixed-chain lipid nature. Its structure impacts its behavior in biological membranes and its interaction with other lipid molecules, such as in the study of binary mixtures with dimyristoyl phosphatidylethanolamine (Lin et al., 1995).

Chemical Reactions and Properties

This compound participates in various chemical reactions, particularly in the context of lipid bilayers and cell membranes. Its reactivity can be influenced by the position of double bonds and the presence of unsaturated chains, as shown in the synthesis and properties of certain isomers (Barton & Gunstone, 1975).

Physical Properties Analysis

The physical properties, including the phase transitions and molecular organization of phospholipid bilayers containing this compound, are crucial for understanding its role in biological systems. These properties are affected by factors like temperature and hydration levels, as explored in studies involving calorimetry and NMR spectroscopy (Perly et al., 1985).

Chemical Properties Analysis

The chemical properties of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine, such as its reactivity and interactions with other molecular species, are central to its function in biological membranes. Techniques like fast atom bombardment tandem mass spectrometry have been used to study its molecular species in various biological contexts (Kayganich & Murphy, 1992).

Scientific Research Applications

Lipid Transfer Assays

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is used in lipid transfer assays to study the interaction and transfer of lipids between various biological membranes. This approach is instrumental in understanding the dynamics of lipid molecules in different cellular processes (Zhang & Wang, 2013).

Interaction Studies with Small Molecules

It serves as a component in lipid bilayers to study the interactions between small molecules, such as anesthetics, and lipid membranes. This research provides insights into how certain drugs interact at the molecular level with cell membranes (Huang et al., 2013).

Enzymatic Biosensors

This compound is utilized in the construction of enzymatic biosensors. For instance, it's used in biosensors for nitric oxide detection, where its incorporation into lipid bilayers enhances sensor sensitivity and specificity (Gomes et al., 2019).

Study of Membrane Properties

Research on the thermal and structural properties of lipid bilayers often includes this phospholipid. Such studies provide essential information about the physical behavior of cell membranes under various conditions (Lin et al., 1995).

Fluorescence Modulation Sensing

In fluorescence modulation sensing techniques, this phospholipid is used in supported lipid bilayers as a platform to monitor interactions like ligand-receptor binding, important in understanding cell signaling and drug development (Robison et al., 2013).

Lipidomics and Mass Spectrometry

It is a subject of interest in the field of lipidomics, particularly in mass spectrometry studies, to identify various lipid species and their roles in biological systems (Dasgupta et al., 1987).

Drug and Gene Delivery Systems

This phospholipid is often incorporated into liposomes in the context of drug and gene delivery systems. Its properties can influence the stability and efficiency of these delivery systems (Liu, 2015).

properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVRVRFVLRNJLY-MZMPXXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPE(18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine

CAS RN

89576-29-4
Record name 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89576-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LysoPE(18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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